Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate
Description
Properties
IUPAC Name |
diethyl 2-[(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O6/c1-4-20-14(17)11(15(18)21-5-2)8-10-6-7-12(16)13(9-10)19-3/h6-9,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTKCENRRRYKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303969 | |
| Record name | Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24331-83-7 | |
| Record name | NSC163812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, synthesizing relevant research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a complex structure that includes a methoxy group and a hydroxyl group on the aromatic ring, which are significant for its biological activity. The presence of these functional groups is known to influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed antibacterial activity comparable to established antibiotics like linezolid and cefaclor .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Klebsiella aerogenes | 12 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, such as the DPPH radical scavenging assay. These studies suggest that the compound effectively scavenges free radicals, indicating its potential as an antioxidant agent .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Compound A | 72% | 20 |
| This compound | 85% | 15 |
Case Studies
Several case studies highlight the therapeutic potential of this compound in specific conditions:
- Cancer Treatment : A study examined the effects of this compound on various cancer cell lines, revealing cytotoxic effects at concentrations that were significantly lower than those affecting normal cells. This selectivity suggests a promising avenue for targeted cancer therapies .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The methoxy and hydroxyl groups on the phenolic structure enhance its reactivity with cellular targets, leading to significant pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate with structurally and functionally related compounds:
Key Comparisons:
Structural Variations :
- The target compound’s 4-hydroxy-3-methoxyphenyl group contrasts with the indole-sulfonyl moiety in ’s compound, which introduces bulkier, more lipophilic features. Brominated analogs (e.g., compound 8 in ) exhibit enhanced bioactivity due to halogen-induced electronic effects .
- Trimer2 () demonstrates how extended conjugation and oligomerization can influence chromatographic behavior and solubility .
Biological Activity :
- While the target compound’s bioactivity is inferred from docking studies, 5,5'-Dibromohemibastadin-1 () shows direct anticancer effects, highlighting the role of halogenation in enhancing potency . The indole-based analog in targets renin, suggesting structural flexibility in modulating enzyme inhibition .
Synthetic Complexity: Bromination and sulfonylation steps (Evidences 1 and 8) introduce synthetic challenges compared to the simpler Knoevenagel condensation likely used for the target compound. Trimer2’s synthesis requires precise control over esterification and conjugation steps .
Physicochemical Properties :
- The target compound’s logP = 2.89 suggests better membrane permeability than highly polar analogs (e.g., Trimer2 with multiple hydroxy groups) but lower than brominated or indole-containing derivatives .
Q & A
Basic: What are the standard protocols for synthesizing Diethyl [(4-hydroxy-3-methoxyphenyl)methylidene]propanedioate?
Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between diethyl malonate and a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde). Key steps include:
- Reaction Setup : Refluxing the aldehyde and malonate in a polar aprotic solvent (e.g., acetic acid or ethanol) with a catalytic base (e.g., piperidine) at 80–100°C for 6–12 hours .
- Purification : Isolation via ice-water quenching, followed by recrystallization from methanol or ethanol to obtain crystalline solids .
- Characterization : Confirmation by (e.g., methoxy protons at δ 3.8–4.0 ppm, ethyl ester signals at δ 1.2–1.4 ppm) and mass spectrometry (expected molecular ion peak at m/z 308.3) .
Basic: How can the molecular structure of this compound be confirmed using crystallographic methods?
Methodological Answer:
X-ray crystallography is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data at 100–150 K .
- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement : Refine using SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks. Validate with tools like PLATON to check for missed symmetry or twinning .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and intermolecular interactions .
Advanced: How to analyze hydrogen bonding interactions in the crystal structure of this compound?
Methodological Answer:
Hydrogen bonding patterns are critical for understanding packing and stability:
- Graph Set Analysis : Use Etter’s formalism to categorize bonds into motifs (e.g., for dimeric interactions). The hydroxyl (-OH) and methoxy (-OCH) groups often form O–H···O and C–H···O interactions .
- Software Tools : Mercury (CCDC) or CrystalExplorer to quantify bond distances and angles. For example, O–H···O bonds typically range from 2.6–2.8 Å .
- Thermal Analysis : Correlate hydrogen bonding strength with thermal stability using DSC/TGA, where stronger networks yield higher melting points .
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
Address discrepancies through systematic validation:
- Twinned Data : Use TWINLAW in PLATON to identify twin laws and refine with HKLF5 in SHELXL .
- Disordered Atoms : Apply PART instructions and restraints (e.g., SIMU, DELU) to model split positions .
- R-Factor Gaps : Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm) or DFT-calculated geometries .
- Publication Standards : Adopt IUCr checkCIF guidelines to ensure compliance with crystallographic databases .
Advanced: What methodologies are used to assess the environmental degradation pathways of this compound?
Methodological Answer:
Environmental fate studies focus on hydrolysis and biodegradation:
- Hydrolysis : Conduct OECD 111 tests at pH 4, 7, and 9, monitoring degradation via HPLC-MS. The ester groups are prone to alkaline hydrolysis, yielding malonic acid and vanillin derivatives .
- Biodegradation : Use OECD 301B (CO evolution test) with activated sludge. Propanedioate esters typically show moderate biodegradability (20–40% in 28 days) .
- Ecotoxicology : Perform algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays. EC values often exceed 10 mg/L, indicating low toxicity .
Advanced: What pharmacological screening approaches are used to evaluate derivatives of this compound?
Methodological Answer:
Derivatives are screened for bioactivity via:
- Enzyme Inhibition : Assay against COX-2 or tyrosinase using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation) .
- Cellular Uptake : Use Caco-2 cell monolayers to measure apparent permeability (P), with logP values ~2.5 suggesting moderate absorption .
- In Vivo Models : Evaluate pharmacokinetics in rodents (e.g., oral bioavailability <50% due to first-pass metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
